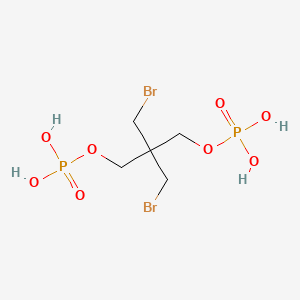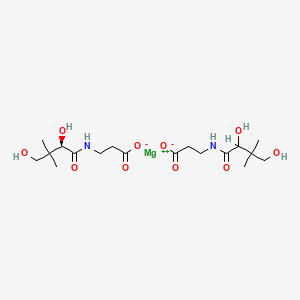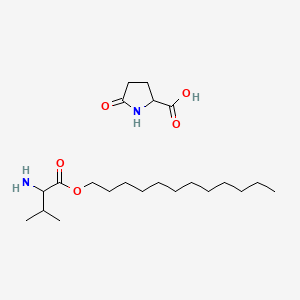
N-(2-Aminoethyl)-N,N'-didodecylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N,N’-didodecylethylenediamine is a synthetic organic compound characterized by the presence of long alkyl chains and amino groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N,N’-didodecylethylenediamine typically involves the reaction of ethylenediamine with dodecylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of N-(2-Aminoethyl)-N,N’-didodecylethylenediamine involves large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-N,N’-didodecylethylenediamine undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The long alkyl chains can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and substituted alkyl derivatives. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-N,N’-didodecylethylenediamine has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes for drug delivery.
Medicine: Investigated for its potential use in targeted drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-N,N’-didodecylethylenediamine involves its interaction with cell membranes and proteins. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial for its antimicrobial and surfactant properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)glycine
Uniqueness
N-(2-Aminoethyl)-N,N’-didodecylethylenediamine is unique due to its combination of long alkyl chains and amino groups, which confer both hydrophobic and hydrophilic properties. This dual nature makes it an effective surfactant and antimicrobial agent, distinguishing it from other similar compounds .
Propiedades
Número CAS |
93803-02-2 |
|---|---|
Fórmula molecular |
C28H61N3 |
Peso molecular |
439.8 g/mol |
Nombre IUPAC |
N'-dodecyl-N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-24-30-25-28-31(27-23-29)26-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3 |
Clave InChI |
USEFLVZSSJSALE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCN(CCCCCCCCCCCC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




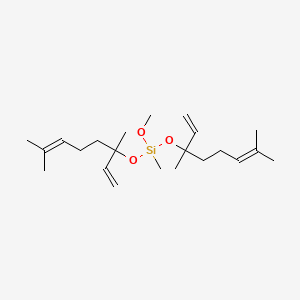
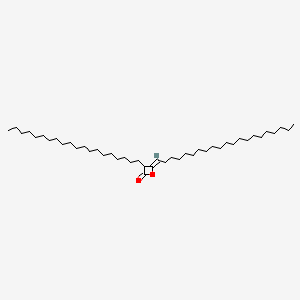

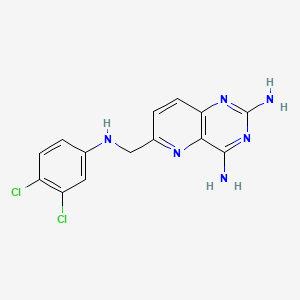
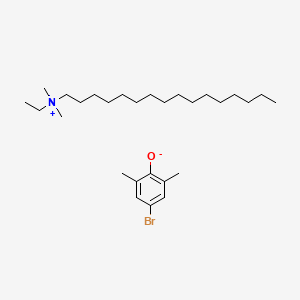


![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
